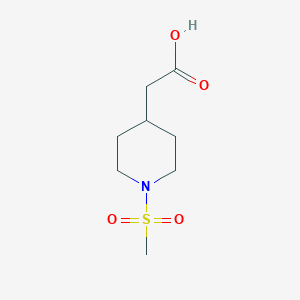![molecular formula C23H32N2O2 B1384949 N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide CAS No. 1020058-05-2](/img/structure/B1384949.png)
N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide
Descripción general
Descripción
N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide, also known as DAPT or gamma-secretase inhibitor, is a synthetic organic compound used as a research tool in scientific and medical studies. It is a member of the gamma-secretase inhibitor family, and its primary purpose is to inhibit the gamma-secretase enzyme, which is responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptide. DAPT has been studied extensively for its role in the treatment of Alzheimer’s disease, and its potential use in other medical applications.
Aplicaciones Científicas De Investigación
Hydrogen Bond Studies : Compounds similar to N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide have been studied for their hydrogen bonding properties. For instance, Romero and Margarita (2008) investigated substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, focusing on intra- and intermolecular hydrogen bonds in solution, which were elucidated using NMR and X-ray crystallography (Romero & Margarita, 2008).
Pharmacological Assessment of Acetamide Derivatives : P. Rani et al. (2016) synthesized and assessed novel acetamide derivatives for cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects. These compounds, with a phenoxyacetamide nucleus, were found to have activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Synthesis and Characterization for Polyimide Applications : Y. Chern et al. (2009) synthesized novel polyimides containing di-tert-butyl side groups, using derivatives related to N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide. These polymers exhibited low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, making them suitable for various industrial applications (Chern, Twu, & Chen, 2009).
Potential Urinary Biomarker of Human Exposure to Antioxidants : Liu and Mabury (2021) identified 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid as a potential urinary biomarker for human exposure to specific antioxidants. This study relates to the metabolism and environmental exposure of compounds structurally similar to N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide (Liu & Mabury, 2021).
Synthesis of N-Phenylquinoneimine Derivatives : M. Jamshidi and D. Nematollahi (2017) reported on green electrochemical strategies for synthesizing new N-phenylquinoneimine derivatives, using compounds including N-(4-aminophenyl) acetamide. These methods provided a sustainable approach to synthesizing these derivatives under ambient conditions without toxic reagents (Jamshidi & Nematollahi, 2017).
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2,4-ditert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-15-12-17(24)9-10-19(15)25-21(26)14-27-20-11-8-16(22(2,3)4)13-18(20)23(5,6)7/h8-13H,14,24H2,1-7H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGJKZWSEWXXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]propan-2-amine](/img/structure/B1384883.png)


methylamine](/img/structure/B1384888.png)
